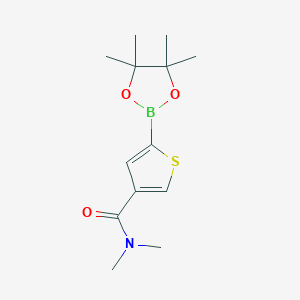
4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377610-18-7 . It has a molecular weight of 282.19 . The compound is used in various applications and is available from several suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8,19H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura (SM) coupling reactions . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学的研究の応用
Structural and Spectroscopic Analysis
The structural and electronic properties of molecules similar to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , such as 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), have been experimentally and theoretically studied to understand their optimal geometries, vibrational frequencies, and electronic properties. These studies provide insights into the stability, reactivity, and potential applications of boronic acid pinacol esters in designing new materials and molecules (Tanış, Şaş, Kurban, & Kurt, 2018).
Polymer Synthesis
4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester and related compounds are utilized in polymer chemistry for the synthesis of conjugated polymers through palladium-catalyzed Suzuki polycondensation reactions. These polymers are of interest due to their electronic properties, making them suitable for applications in organic electronics and photovoltaics (Jayakannan, Dongen, & Janssen, 2001).
Green Synthetic Methods
The synthesis of boronic acid esters, including those similar to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , has been achieved through environmentally benign methods. Mechanochemistry, involving the grinding of boronic acids with diols without the use of solvents, presents a green and efficient approach to producing boronic acid esters, highlighting the importance of sustainable chemistry practices (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Analytical Techniques
The analysis of highly reactive pinacolboronate esters, akin to 4-(Dimethylcarbamoyl)thiophene-2-boronic acid pinacol ester , poses unique analytical challenges due to their susceptibility to hydrolysis. Advanced analytical strategies have been developed to stabilize these compounds for accurate purity assessment, crucial for their use in sensitive chemical syntheses (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Catalysis and Organic Synthesis
These compounds serve as intermediates in catalytic and synthetic organic chemistry, facilitating the creation of complex molecules through cross-coupling reactions. The versatility and reactivity of boronic acid pinacol esters make them valuable tools in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Gallego & Sarpong, 2012).
特性
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXNDLRFRMJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

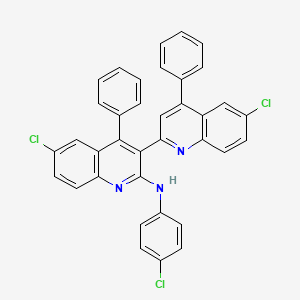
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)
![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)
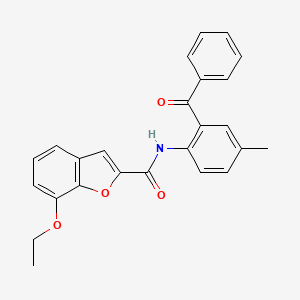
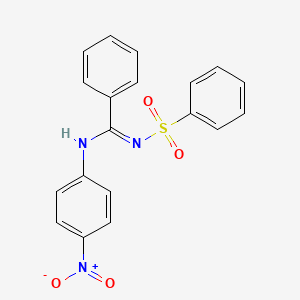
![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)
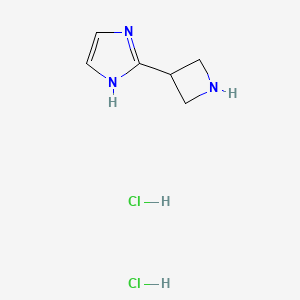
![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)
![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)